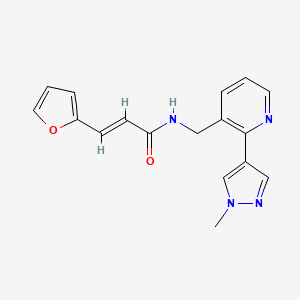

(E)-3-(furan-2-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2/c1-21-12-14(11-20-21)17-13(4-2-8-18-17)10-19-16(22)7-6-15-5-3-9-23-15/h2-9,11-12H,10H2,1H3,(H,19,22)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMCMVSNVUMTDND-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-(furan-2-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acrylamide is a synthetic organic molecule that has garnered attention in recent years for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound can be characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : CHNO

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds related to this compound. For instance, derivatives of pyrazole and furan have shown significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 0.0039 | S. aureus |

| Compound B | 0.025 | E. coli |

| (E)-3-(furan...) | >50 | Resistant Strains |

Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies indicate that similar acrylamide derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The interaction of the furan and pyrazole moieties with cellular targets is believed to play a crucial role in this activity.

Case Study: Anticancer Evaluation

In a study assessing the cytotoxic effects of related compounds on cancer cell lines, it was found that certain modifications to the pyrazole ring significantly enhanced the anticancer potency. For example, a derivative with a sulfonamide group exhibited much lower IC values compared to its counterparts lacking this functionality .

The biological activity of this compound is thought to involve interactions with specific enzymes and receptors. The furan and pyrazole rings may inhibit enzymatic activity, while the acrylamide moiety could facilitate binding to target proteins, influencing their function.

Enzyme Inhibition Studies

Studies have shown that compounds with similar structures can act as inhibitors of key enzymes involved in metabolic pathways, potentially leading to reduced growth rates in pathogenic organisms .

Scientific Research Applications

Chemical Properties and Structure

IUPAC Name : (E)-3-(furan-2-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acrylamide

Molecular Formula : C18H18N4O2

Molecular Weight : 318.36 g/mol

The compound features a furan ring, a pyridine moiety, and a pyrazole structure, which contribute to its diverse chemical reactivity and biological activities.

Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its unique structure allows for various modifications and functionalizations, making it useful in the development of new materials and catalysts.

Research has indicated that this compound exhibits several promising biological activities:

Anticancer Properties : Studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines. For instance, derivatives containing furan and pyrazole rings have demonstrated cytotoxic effects against lung (A549), colon (HT29), and breast cancer (MCF7) cells. The proposed mechanism involves apoptosis induction and cell cycle arrest through interaction with specific molecular targets such as enzymes or receptors .

Antimicrobial Activity : The compound has been investigated for its antimicrobial properties against various pathogens. It is believed that the presence of the furan and pyrazole moieties enhances its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially useful in treating conditions characterized by excessive inflammation .

Case Studies

Several studies have documented the efficacy of similar compounds in clinical settings:

- Anticancer Research : A study published in Molecular Cancer Therapeutics reported that pyrazole derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications leading to compounds like (E)-3-(furan-2-yl)-N-methylacrylamides could enhance therapeutic efficacy.

- Antimicrobial Studies : Research conducted on related compounds indicated strong antibacterial activity against Gram-positive bacteria, highlighting the potential for developing new antibiotics based on this framework .

- Inflammation Models : Experimental models have shown that furan-containing compounds can reduce inflammatory markers in vivo, supporting further exploration into their therapeutic use for inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-3-(furan-2-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acrylamide, and what key reaction conditions influence yield?

- Methodology : The synthesis typically involves multi-step organic reactions. A common approach includes:

Amidation : Reacting acryloyl chloride with an amine precursor (e.g., (2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methylamine) under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane .

Coupling Reactions : Optimizing coupling steps using catalysts like palladium (for cross-couplings) or bases like potassium carbonate to enhance regioselectivity .

Purification : Employing techniques such as column chromatography or recrystallization to isolate the product. High-Performance Liquid Chromatography (HPLC) is critical for purity assessment (>95%) .

- Key Conditions : Temperature control (0–60°C), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 acryloyl chloride:amine) are essential to minimize side reactions (e.g., hydrolysis or polymerization) .

Q. How should researchers characterize the stereochemical configuration and purity of this acrylamide derivative?

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and detect impurities. The (E)-configuration of the acrylamide double bond is verified by coupling constants (J = 15–16 Hz for trans protons) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₇H₁₆N₄O₂) and isotopic patterns .

- X-ray Crystallography : Resolves 3D conformation and absolute stereochemistry if crystalline forms are obtainable .

- Purity Assessment : Use HPLC with UV detection (λ = 254 nm) and compare retention times against synthetic intermediates .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across different assay models (e.g., enzyme inhibition vs. cellular cytotoxicity)?

- Experimental Design :

Dose-Response Profiling : Perform IC₅₀ determinations in both enzyme-based (e.g., kinase assays) and cell-based (e.g., MTT assays) systems to identify off-target effects .

Metabolic Stability Tests : Assess compound stability in liver microsomes to rule out rapid degradation in cellular assays .

Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target vs. non-target proteins, explaining discrepancies .

- Case Study : If cellular cytotoxicity is observed without enzyme inhibition, investigate mitochondrial toxicity via JC-1 staining or ROS detection .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties without compromising bioactivity?

- Approaches :

- QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with absorption/permeability data to prioritize derivatives with balanced lipophilicity (logP 2–3) .

- ADMET Prediction : Tools like SwissADME predict blood-brain barrier penetration or CYP450 inhibition risks. For example, reducing molecular weight (<500 Da) improves bioavailability .

- Free Energy Perturbation (FEP) : Simulate modifications (e.g., substituting furan with thiophene) to retain target binding while enhancing solubility .

Q. What mechanistic insights explain the compound’s instability under acidic conditions, and how can this be mitigated during formulation?

- Degradation Pathways :

- The acrylamide group undergoes acid-catalyzed hydrolysis to form carboxylic acid and amine byproducts. NMR tracking (e.g., loss of α,β-unsaturated proton signals) confirms degradation .

- Stabilization Strategies :

Prodrug Design : Mask the acrylamide as an ester or carbamate, which hydrolyzes selectively in target tissues .

pH Buffering : Formulate with citrate buffer (pH 6–7) to minimize acid exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.